molecular formula C12H10N2O3 B578606 2-Methoxy-6-(3-nitrophenyl)pyridine CAS No. 1313359-04-4

2-Methoxy-6-(3-nitrophenyl)pyridine

Cat. No. B578606
M. Wt: 230.223
InChI Key: ZWRIZAWLCBNRDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Methoxy-6-(3-nitrophenyl)pyridine” is a chemical compound with the molecular formula C12H10N2O3. It is used for research and development purposes .


Synthesis Analysis

The synthesis of nitropyridines, which are similar to the compound , involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The molecular structure of “2-Methoxy-6-(3-nitrophenyl)pyridine” consists of a pyridine ring substituted with a methoxy group at the 2-position and a nitrophenyl group at the 6-position. The molecular weight of the compound is 230.223.


Chemical Reactions Analysis

The chemical reactions involving nitropyridines have been studied extensively . For instance, 3-nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .

Scientific Research Applications

  • Biological Potential of Indole Derivatives

    • Field : Pharmaceutical Sciences .
    • Application : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • Methods : The synthesis of indole derivatives involves electrophilic substitution due to excessive π-electrons delocalization .
    • Results : Indole derivatives have shown diverse biological activities and have potential for newer therapeutic possibilities .
  • Fungicidal Activity of Nitrophenylpyridines

    • Field : Agricultural Chemistry .
    • Application : Nitrophenyl-pyridines have been studied for their fungicidal activity .
    • Methods : The preparation of new substituted nitrophenyl-pyridines involves the nitration of 3-methyl-2-phenylpyridine, 3-methyl-4-phenylpyridine, and 2-methyl-3-phenylpyridine .
    • Results : The monomethyl substituted nitrophenylpyridines displayed weak or moderate fungicidal activity .
  • Antimicrobial and Antiviral Activities of Pyridine Compounds

    • Field : Medicinal Chemistry .
    • Application : Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
    • Methods : The synthesis of pyridine compounds involves various methods, including the reaction of acetylene with hydrogen cyanide in a red-hot iron tube furnace, and the Hantzsch synthesis, which is a multicomponent reaction .
    • Results : Pyridine compounds have shown promising antimicrobial and antiviral activities, which could be beneficial in the context of the COVID-19 pandemic .
  • Cytotoxic Activity of 2-Methoxypyridine-3-carbonitrile Derivatives

    • Field : Pharmaceutical Sciences .
    • Application : A series of 2-methoxypyridine-3-carbonitrile derivatives were synthesized and assessed for their cytotoxic activity .
    • Methods : The compounds were synthesized by the condensation of chalcones with malononitrile in a basic medium .
    • Results : Some of the compounds exhibited promising antiproliferative effects against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines .
  • Antihypertensive Activity of 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylates

    • Field : Pharmaceutical Sciences .
    • Application : A class of compounds, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylates, has been studied for their antihypertensive activity .
    • Methods : The compounds were synthesized by the Michael-addition of 3-aminocrotonic acid ester to aralkylidene acetoacetic acid esters, followed by ring closure .
    • Results : The asymmetrically substituted derivatives showed superior pharmacological activities (coronary vasodilation, antihypertensive activity) compared to the symmetrically substituted derivatives in many cases . One representative of this class was selected for further development as an antihypertensive drug .
  • Synthesis of Hantzsch Poly-substituted Pyridines Containing Adamantyl Moiety

    • Field : Organic Chemistry .
    • Application : A one-step procedure has been developed for the synthesis of new Hantzsch poly-substituted pyridines from a three-component reaction .
    • Methods : The reaction involves N-(adamantan-1-yl)acetoacetamide, aldehyde derivatives, ammonium acetate in ethanol in the presence of montmorillonite K10 catalyst under reflux conditions .
    • Results : The presence of adamantyl moiety in adamantyl acetoacetamide as an active methylene component leads to a strong steric hindrance and accelerates the oxidation of 1,4-dihydropyridines to the pyridine derivatives .

Safety And Hazards

The safety data sheet for “2-Methoxy-6-(3-nitrophenyl)pyridine” indicates that it is for research use only and not for medicinal, household, or other use . It is advised to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes .

properties

IUPAC Name

2-methoxy-6-(3-nitrophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-17-12-7-3-6-11(13-12)9-4-2-5-10(8-9)14(15)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRIZAWLCBNRDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693448
Record name 2-Methoxy-6-(3-nitrophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-(3-nitrophenyl)pyridine

CAS RN

1313359-04-4
Record name 2-Methoxy-6-(3-nitrophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
T Nguyen, N German, AM Decker… - Journal of medicinal …, 2017 - ACS Publications
Allosteric modulators of the cannabinoid CB1 receptor have recently been reported as an alternative approach to modulate the CB1 receptor for therapeutic benefits. In this study, we …
Number of citations: 23 pubs.acs.org
DK Dodiya - 2010 - core.ac.uk
The pyridine skeleton is of great importance to chemists as well as to biologists as it is found in a large variety of naturally occurring compounds and also in clinically useful molecules …
Number of citations: 2 core.ac.uk

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